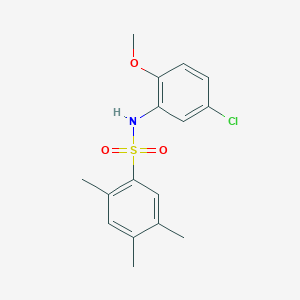
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide, also known as TCMCB-TOS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in cells. This compound has been shown to affect calcium signaling pathways, which play a critical role in a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of ion channels and the regulation of intracellular pH. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumor cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is its versatility as a research tool, with applications in a range of fields including cancer research, neuroscience, and cell biology. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide, including the development of new imaging techniques for studying intracellular pH and the further investigation of its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, there may be opportunities to explore the use of this compound in combination with other compounds for synergistic effects.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging intracellular pH and as a tool for studying the role of calcium signaling in cellular processes. This compound has also been investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-7-12(3)16(8-11(10)2)22(19,20)18-14-9-13(17)5-6-15(14)21-4/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKSDMZAVXEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
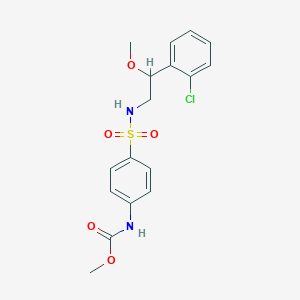
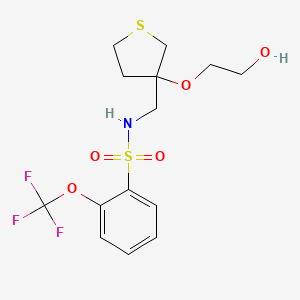
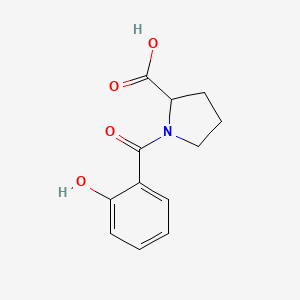
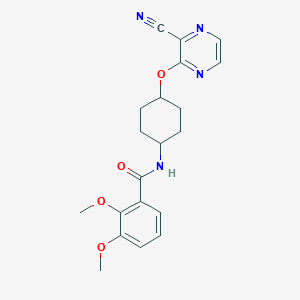

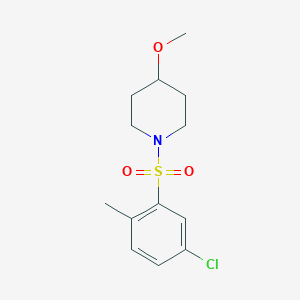
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)
![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)
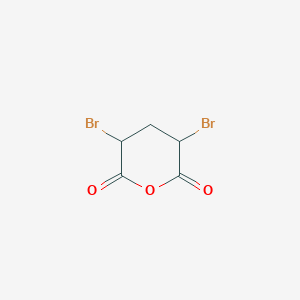


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)
